molecular formula C10H11BrN2O B8420732 6-Bromo-1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

6-Bromo-1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Cat. No. B8420732
M. Wt: 255.11 g/mol
InChI Key: CVWXLSFVVKDMDN-UHFFFAOYSA-N
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Patent
US09376441B2

Procedure details

In a 25-mL, round-bottomed, single-necked flask was placed 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (500 mg, 2.07 mmol) in DMF (5 mL). The mixture was cooled to 0° C. followed by an addition of NaH (60%, 99.55 mg, 2.49 mmol). The reaction mixture was stirred at 0° C. for 20 min. To this was added MeI (0.39 ml, 6.22 mmol) at 0° C. Then, it was slowly warmed to room temperature and stirred for 3 h. The reaction mixture was quenched with sat. NH4Cl (5 mL) and the organic layers were extracted with EtOAc (3×5 mL). The combined organic layers were washed with water (2×5 mL) and brine (1×5 mL), dried (Na2SO4), concentrated, and purified by flash chromatography (100% Hexane to 100% EtOAc) to give 455 mg (86%) of 6-bromo-1,3,3-trimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
99.55 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.39 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][C:9](=[O:11])[C:8]([CH3:13])([CH3:12])[C:5]2=[N:6][CH:7]=1.[H-].[Na+].[CH3:16]I>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[N:10]([CH3:16])[C:9](=[O:11])[C:8]([CH3:13])([CH3:12])[C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)C(C(N2)=O)(C)C
Step Two
Name
Quantity
99.55 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.39 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 25-mL, round-bottomed, single-necked flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
Then, it was slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with sat. NH4Cl (5 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic layers were extracted with EtOAc (3×5 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×5 mL) and brine (1×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (100% Hexane to 100% EtOAc)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)C(C(N2C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 455 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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